molecular formula C17H17ClN6O4 B563078 Eszopiclone N-Oxide CAS No. 151851-70-6

Eszopiclone N-Oxide

Cat. No. B563078
CAS RN: 151851-70-6
M. Wt: 404.811
InChI Key: IPTIKKTXLHVRKN-INIZCTEOSA-N
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Description

Eszopiclone N-Oxide is a primary, active metabolite of zopiclone in urine as well as a major pharmaceutical impurity of zopiclone known as eszopiclone impurity A . The parent drug, zopiclone, is a non-benzodiazepine hypnotic used in the treatment of insomnia .


Synthesis Analysis

The synthesis of this compound involves the oxidation of zopiclone . A study reported the synthesis of RP 48497, an impurity of Eszopiclone, via reduction, chlorination, and recyclization of a key intermediate in the synthesis of eszopiclone .


Chemical Reactions Analysis

This compound is formed by the oxidation of zopiclone . Electrochemical oxidation of zopiclone has been studied, and it was found that N-Desmethyl zopiclone and three other oxidation products, including zopiclone N-oxide, were formed by introducing one or two oxygen atoms to the molecule of zopiclone .

Scientific Research Applications

  • Eszopiclone has demonstrated sustained efficacy over 6 months in treating adults with chronic insomnia, improving sleep latency, total sleep time, number of awakenings, and sleep quality, without evidence of tolerance (Krystal et al., 2003).

  • The drug also showed efficacy and safety across 6 weeks in treating primary insomnia, improving time to sleep onset, sleep maintenance, and overall sleep quality, again with no evidence of tolerance (Zammit et al., 2004).

  • A 12-month study found that eszopiclone significantly improved sleep and daytime function in patients with chronic primary insomnia (Roth et al., 2005).

  • Eszopiclone effectively treated primary insomnia over 6 months, enhancing patient-reported sleep, quality of life, and reducing work limitations (Walsh et al., 2007).

  • It increased sleep spindles and thereby may improve memory consolidation in schizophrenia (Wamsley et al., 2013).

  • Eszopiclone was effective in transient insomnia in healthy adults, improving polysomnographic measures and next-morning effects (Rosenberg et al., 2005).

  • It was beneficial for insomnia in perimenopausal and early postmenopausal women, improving sleep and impacting mood, quality of life, and menopause-related symptoms (Soares et al., 2006).

  • Eszopiclone stimulated the hypothalamo-pituitary-adrenal axis in rats, differentially affecting it compared to benzodiazepine-type drugs (Pechnick et al., 2011).

  • Co-administration with fluoxetine in patients with insomnia and major depressive disorder showed improved sleep and a greater magnitude of the antidepressant effect (Fava et al., 2006).

  • It prevented excitotoxicity and neurodegeneration in the hippocampus induced by experimental apnea (Fung et al., 2009).

Safety and Hazards

Eszopiclone N-Oxide is not for children and can be abused or lead to dependence . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Future comparative trials evaluating eszopiclone with other NBRA sedative–hypnotics, including racemic zopiclone, need to be undertaken to assess its relative efficacy and tolerability .

Biochemical Analysis

Biochemical Properties

Eszopiclone N-Oxide is involved in biochemical reactions in the body. It is metabolized by the cytochrome P450 (CYP) isoenzymes 3A4 and 2E1 via oxidation and demethylation . The molecular surfaces of Eszopiclone and its two metabolites possess significant amounts of electron-deficient regions so that the compounds, especially this compound, may react readily with cellular nucleophiles such as glutathione and nucleobases in DNA .

Cellular Effects

This compound, as a metabolite of Eszopiclone, may have indirect effects on various types of cells and cellular processes. Eszopiclone has been shown to have effects on sleep efficiency, sleep latency, total sleep time, wake time after sleep onset, number of awakenings, number of nights awakened weekly, and quality and depth of sleep .

Molecular Mechanism

Eszopiclone, the parent compound, is thought to exert its effects via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors . This interaction may explain its hypnotic and sedative effects .

Temporal Effects in Laboratory Settings

Studies with Eszopiclone have demonstrated that it does not have a high dependence potential or cause rebound insomnia, and does not cause significant next-day psychomotor impairment .

Dosage Effects in Animal Models

Eszopiclone has been shown to rapidly induce sleep and decrease sleep latency .

Metabolic Pathways

This compound is a metabolite of Eszopiclone, which is extensively metabolized by the cytochrome P450 (CYP) isoenzymes 3A4 and 2E1 via oxidation and demethylation .

Transport and Distribution

Eszopiclone is extensively metabolized, and less than 10% of the drug is excreted in the urine as the parent drug .

Subcellular Localization

Eszopiclone and its metabolites may interact with cellular nucleophiles such as glutathione and nucleobases in DNA .

properties

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTIKKTXLHVRKN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164891
Record name Eszopiclone N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151851-70-6
Record name Eszopiclone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151851706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eszopiclone N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESZOPICLONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K91HXH30LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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